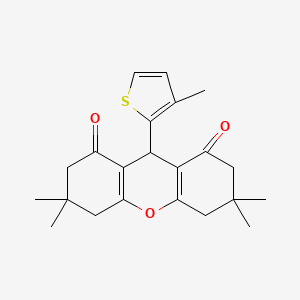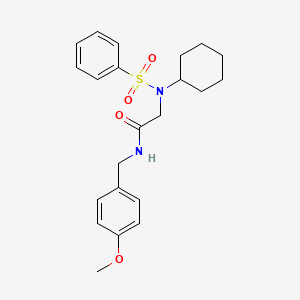
2-(3,4-dimethoxyphenyl)-4-(4-fluorophenyl)-1,3-thiazole
Vue d'ensemble
Description
2-(3,4-dimethoxyphenyl)-4-(4-fluorophenyl)-1,3-thiazole, also known as DFTZ, is a compound that has attracted significant attention in the scientific community due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of 2-(3,4-dimethoxyphenyl)-4-(4-fluorophenyl)-1,3-thiazole is not fully understood, but it is believed to involve the inhibition of cell proliferation and induction of apoptosis in cancer cells. This compound has been shown to induce cell cycle arrest in the G2/M phase, which may contribute to its anti-tumor activity. Additionally, this compound has been shown to inhibit the activity of several enzymes involved in cancer cell proliferation, including topoisomerase II and DNA polymerase.
Biochemical and Physiological Effects
This compound has been shown to exhibit a range of biochemical and physiological effects, including anti-tumor activity, anti-inflammatory activity, and anti-oxidant activity. In vitro studies have shown that this compound inhibits the proliferation of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. Additionally, this compound has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha, which are involved in the pathogenesis of various inflammatory diseases. This compound has also been shown to exhibit anti-oxidant activity, which may contribute to its protective effects against oxidative stress-induced cell damage.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2-(3,4-dimethoxyphenyl)-4-(4-fluorophenyl)-1,3-thiazole in lab experiments include its high purity, stability, and reproducibility. This compound has been synthesized using optimized methods to produce high yields and purity, making it a suitable compound for various research applications. Additionally, this compound has been shown to exhibit potent anti-tumor activity, making it a promising candidate for the development of anti-cancer drugs.
The limitations of using this compound in lab experiments include its potential toxicity and limited solubility. This compound has been shown to exhibit cytotoxic effects in vitro, which may limit its use in vivo. Additionally, this compound has limited solubility in water, which may make it difficult to formulate for certain applications.
Orientations Futures
For research on 2-(3,4-dimethoxyphenyl)-4-(4-fluorophenyl)-1,3-thiazole include the development of novel anti-cancer drugs based on its structure and mechanism of action. Additionally, this compound may have potential applications in the development of organic electronic devices and materials synthesis. Further studies are needed to fully understand the mechanism of action of this compound and its potential applications in various fields.
Applications De Recherche Scientifique
2-(3,4-dimethoxyphenyl)-4-(4-fluorophenyl)-1,3-thiazole has been extensively studied for its potential applications in various fields, including medicinal chemistry, organic electronics, and materials science. In medicinal chemistry, this compound has been shown to exhibit potent anti-tumor activity against various cancer cell lines, making it a promising candidate for the development of anti-cancer drugs. In organic electronics, this compound has been used as a building block for the synthesis of organic semiconductors, which have potential applications in the development of electronic devices. In materials science, this compound has been used as a ligand for the synthesis of metal complexes, which have potential applications in catalysis and materials synthesis.
Propriétés
IUPAC Name |
2-(3,4-dimethoxyphenyl)-4-(4-fluorophenyl)-1,3-thiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14FNO2S/c1-20-15-8-5-12(9-16(15)21-2)17-19-14(10-22-17)11-3-6-13(18)7-4-11/h3-10H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEHGPFADIBTLQM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NC(=CS2)C3=CC=C(C=C3)F)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14FNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![{3-fluoro-4-[4-(phenylsulfonyl)-1-piperazinyl]phenyl}(phenyl)methanone](/img/structure/B3466921.png)
![4-[(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]phenyl N,N-diethylglycinate](/img/structure/B3466923.png)
![4-(4-{[4-(1-piperidinylcarbonyl)phenyl]amino}-1-phthalazinyl)benzamide](/img/structure/B3466928.png)
![N,N,2-trimethyl-5-{4-oxo-3-[2-oxo-2-(1-piperidinyl)ethyl]-3,4-dihydro-1-phthalazinyl}benzenesulfonamide](/img/structure/B3466936.png)
![2-[4-{3-[(dimethylamino)sulfonyl]-4-methylphenyl}-1-oxo-2(1H)-phthalazinyl]-N-(2-methylphenyl)acetamide](/img/structure/B3466941.png)

![4-{2-[(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl]-1H-pyrrol-1-yl}benzenesulfonamide](/img/structure/B3466963.png)

![2-bromo-3,4,5-trimethoxy-N-[5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B3466991.png)

![N-{4-[2-(3,4-dimethoxyphenyl)-1,3-thiazol-4-yl]phenyl}acetamide](/img/structure/B3467009.png)
![3-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]pyridine](/img/structure/B3467017.png)
![8-ethoxy-6-(3-ethoxy-4-hydroxyphenyl)-1,3-dimethyl-4H-cyclohepta[c]furan-4-one](/img/structure/B3467020.png)
![4-{[4-(4-methoxyphenyl)-1-piperazinyl]sulfonyl}benzoic acid](/img/structure/B3467030.png)